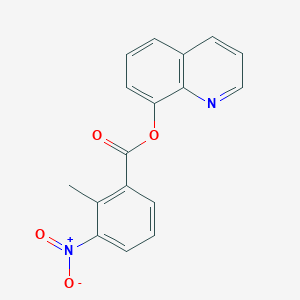

Quinolin-8-yl 2-methyl-3-nitrobenzoate

説明

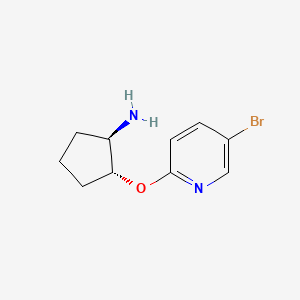

Quinolin-8-yl 2-methyl-3-nitrobenzoate is a chemical compound with the molecular formula C17H12N2O4 . It is a derivative of quinoline, a nitrogen-containing bicyclic compound .

Synthesis Analysis

The synthesis of quinoline derivatives has been widely studied. For instance, a ruthenium (II) catalyzed remote C-5 alkylation of the quinoline ring of N-(quinolin-8-yl)benzamides with alkyl bromides via C–H bond activation has been described . Various substituted N-(quinolin-8-yl)benzamides reacted with tertiary or secondary or primary alkyl bromides giving the alkylated products in good to moderate yields .Molecular Structure Analysis

The molecular structure of Quinolin-8-yl 2-methyl-3-nitrobenzoate consists of a quinoline ring attached to a 2-methyl-3-nitrobenzoate group . The average mass of the molecule is 308.288 Da and the monoisotopic mass is 308.079712 Da .Chemical Reactions Analysis

Quinoline derivatives have been involved in various chemical reactions. For instance, a ruthenium (II) catalyzed remote C-5 alkylation of the quinoline ring of N-(quinolin-8-yl)benzamides with alkyl bromides via C–H bond activation has been described .科学的研究の応用

1. Synthesis and Characterization

Quinolin-8-yl 2-methyl-3-nitrobenzoate and its derivatives play a significant role in the synthesis and characterization of various compounds. For instance, they are involved in the synthesis of proton-transfer compounds with nitro-substituted aromatic carboxylic acids, which are characterized using infrared spectroscopy and single-crystal X-ray diffraction methods. These compounds exhibit primary hydrogen-bonding interactions, leading to simple chain polymeric structures in some cases (Smith, Wermuth, & White, 2001). Additionally, the synthesis of 3,4,5-trisubstituted 1,2,4-triazole derivatives bearing the quinoline ring has been reported, with some derivatives showing significant antimicrobial activity (Yurttaş et al., 2020).

2. Anticancer Applications

Quinolin-8-yl derivatives have been explored for their potential in anticancer applications. For example, Ag(I)-N-heterocyclic carbene complexes containing quinolin-8-yl groups were synthesized and characterized, with some displaying significant anticancer activity against breast cancer cells (Luo et al., 2021). Another study reported the synthesis of lakshminine and related oxoisoaporphines, with some compounds showing marginal antiproliferative activity (Castro-Castillo et al., 2010).

3. Antimicrobial and Antifungal Activities

The antimicrobial and antifungal properties of Quinolin-8-yl derivatives are also noteworthy. Several compounds, such as 5-[6-chloro/fluoro/nitro-2-(p-chloro/fluoro/methyl phenyl)-quinolin-4-yl]-1,3,4-oxadiazole-2-thiols, were synthesized and screened for their in vitro antimicrobial assay, showing promising results (Faldu et al., 2014). Another study synthesized pyrazolo[3,4-d]pyrimidine derivatives with potential antimicrobial agents, displaying significant antibacterial and antifungal activity (Holla et al., 2006).

4. Electrochemical and Surface Studies

Quinolin-8-yl derivatives have applications in electrochemical and surface studies, particularly as corrosion inhibitors. A study on newly synthesized 8-hydroxyquinoline derivatives containing benzimidazole moiety revealed their potential as corrosion inhibitors in phosphoric acid environments, with their adsorption behavior and inhibition efficiency confirmed through various analytical techniques (Faydy et al., 2020).

5. Synthesis of Novel Compounds with Varied Applications

The synthesis of novel compounds, such as 2-(benzo[d]thiazol-2-yl)-8-substituted-2H-pyrazolo[4,3-c]quinolin-3(5H)-ones, has been reported, with some exhibiting significant in vitro antiproliferative activities against various human cancer cell lines (Reis et al., 2011). Another study synthesized and characterized nickel complexes bearing N-(2-(1H-benzo[d]imidazol-2-yl)quinolin-8-yl)benzamide derivatives, which exhibited good activities in ethylene oligomerization upon activation (Wang, Shen, & Sun, 2009).

Safety and Hazards

作用機序

Target of Action

Quinolin-8-yl 2-methyl-3-nitrobenzoate is a synthetic compound that belongs to the quinoline family Quinoline derivatives have been extensively studied for their versatile applications in medicinal chemistry .

Mode of Action

Quinoline derivatives are known to interact with various biological targets, leading to a range of pharmacological effects . The specific interactions of Quinolin-8-yl 2-methyl-3-nitrobenzoate with its targets and the resulting changes at the molecular level remain to be elucidated.

Biochemical Pathways

Quinoline derivatives are known to interact with various biochemical pathways, but the specific pathways affected by this compound are yet to be identified .

Pharmacokinetics

It’s worth noting that the metabolism of similar compounds involves various cytochrome p450 (cyp) isozymes, including cyp2c8, cyp2c9, cyp2c19, cyp3a4, and cyp3a5 . These enzymes play a crucial role in the biotransformation of drugs, affecting their bioavailability and therapeutic efficacy.

Result of Action

Quinoline derivatives are known for their diverse biological and pharmaceutical activities .

特性

IUPAC Name |

quinolin-8-yl 2-methyl-3-nitrobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12N2O4/c1-11-13(7-3-8-14(11)19(21)22)17(20)23-15-9-2-5-12-6-4-10-18-16(12)15/h2-10H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUSNXHYJUYQOIV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1[N+](=O)[O-])C(=O)OC2=CC=CC3=C2N=CC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401320039 | |

| Record name | quinolin-8-yl 2-methyl-3-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401320039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

7.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24802508 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

Quinolin-8-yl 2-methyl-3-nitrobenzoate | |

CAS RN |

313267-47-9 | |

| Record name | quinolin-8-yl 2-methyl-3-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401320039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-(dimethylamino)phenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2470439.png)

![7-Chloro-5-(4-ethylpiperazin-1-yl)-3-(3-fluorophenyl)[1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2470443.png)

![[2-(6-Tert-butylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-(6-piperidin-1-ylpyridazin-3-yl)methanone](/img/structure/B2470445.png)

![1-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)-4,4-difluorocyclohexane-1-carboxylic acid](/img/structure/B2470451.png)

![6-Tert-butyl-2-[1-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B2470460.png)

![N-(5-oxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)propionamide](/img/structure/B2470461.png)